molecular formula C17H18N6O2 B6983488 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline

5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline

Cat. No.: B6983488
M. Wt: 338.4 g/mol
InChI Key: GQDIZSUSEZNCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups onto the quinoline ring .

Scientific Research Applications

5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline involves its interaction with various molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline is unique due to the presence of both the nitro group and the triazolyl-azepanyl moiety, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-23(25)17-14-4-1-8-18-15(14)5-6-16(17)21-10-2-3-13(7-11-21)22-12-9-19-20-22/h1,4-6,8-9,12-13H,2-3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDIZSUSEZNCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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